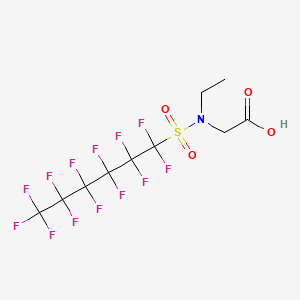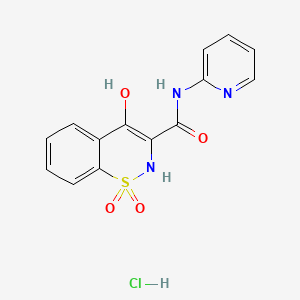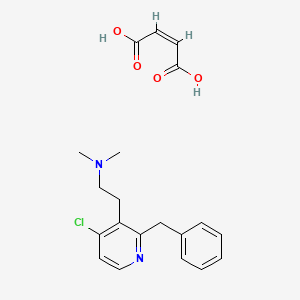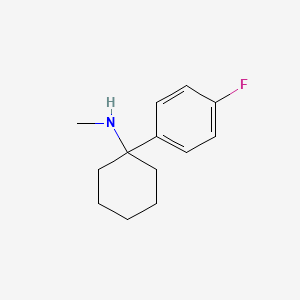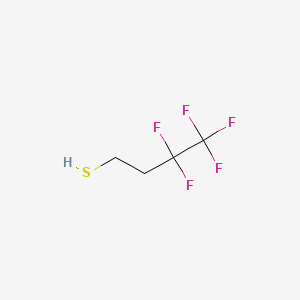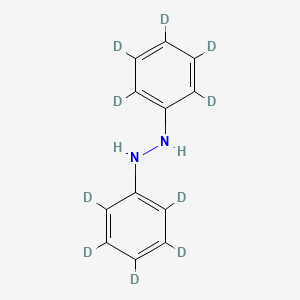
1,2-(Diphenyl-d10)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-(Diphenyl-d10)hydrazine, also known as hydrazobenzene, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms. It is a deuterated form of 1,2-diphenylhydrazine, where the hydrogen atoms are replaced with deuterium. This compound is significant in various industrial applications, including the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-(Diphenyl-d10)hydrazine can be synthesized through the reduction of azobenzene using deuterated reducing agents. The reaction typically involves the use of deuterated hydrazine or other deuterated reducing agents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using deuterated reagents. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-(Diphenyl-d10)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azobenzene or benzidine under specific conditions.
Reduction: It can be further reduced to form aniline derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, silver nitrate, permanganate.
Reducing Agents: Deuterated hydrazine, lithium aluminum hydride.
Substitution Reagents: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Azobenzene, benzidine.
Reduction Products: Aniline derivatives.
Substitution Products: Various substituted phenylhydrazines.
Aplicaciones Científicas De Investigación
1,2-(Diphenyl-d10)hydrazine is used in a wide range of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and mechanistic investigations.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of dyes, hydrogen peroxide, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-(Diphenyl-d10)hydrazine involves its interaction with various molecular targets and pathways. It can act as a reducing agent, participating in redox reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies .
Comparación Con Compuestos Similares
1,2-Diphenylhydrazine: The non-deuterated form of the compound, used in similar applications but without the isotope labeling benefits.
Azobenzene: An oxidation product of 1,2-(Diphenyl-d10)hydrazine, used in dye manufacturing.
Benzidine: Another oxidation product, known for its use in the production of dyes and pigments.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mechanistic investigations. The presence of deuterium atoms can alter the reaction kinetics and provide insights into reaction mechanisms that are not possible with the non-deuterated form .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
1,2-bis(2,3,4,5,6-pentadeuteriophenyl)hydrazine |
InChI |
InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
YBQZXXMEJHZYMB-LHNTUAQVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NNC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
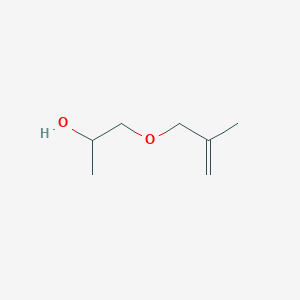
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
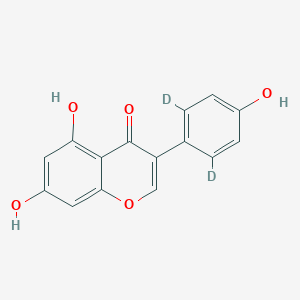
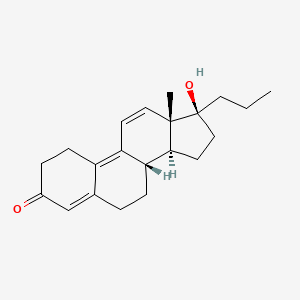
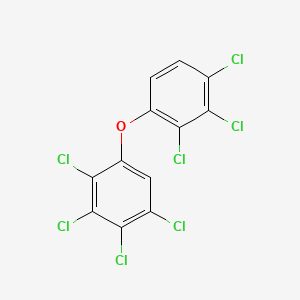
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
